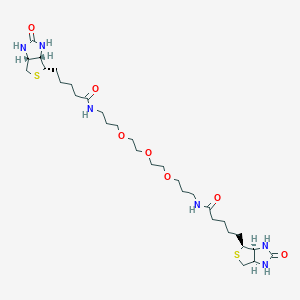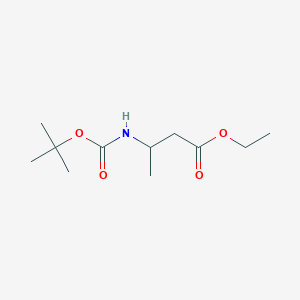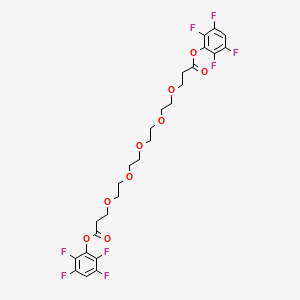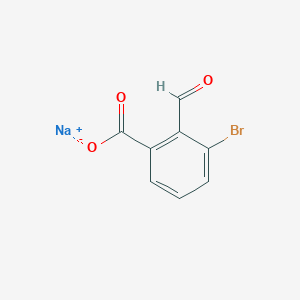
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid is a compound that features a pyrrole ring substituted with tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is a common protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under acidic conditions .
Méthodes De Préparation
The synthesis of 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc anhydride). The general synthetic route includes:
Formation of Boc-Protected Amines: The amino groups are protected by reacting with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.
Cyclization: The protected amines undergo cyclization to form the pyrrole ring structure.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino groups can be substituted under specific conditions.
Deprotection: The Boc groups can be removed using acids like trifluoroacetic acid, yielding free amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc groups.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid involves its role as a protected intermediate in organic synthesis. The Boc groups protect the amino functionalities during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amines can participate in further reactions, facilitating the synthesis of target molecules .
Comparaison Avec Des Composés Similaires
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid can be compared with other Boc-protected amino acids and pyrrole derivatives:
1-Boc-2-amino-1H-pyrrole-3-carboxylic Acid: Similar structure but with fewer Boc groups, leading to different reactivity and applications.
Di-tert-butyl dicarbonate: Used as a reagent for Boc protection but lacks the pyrrole ring structure.
Fmoc-Protected Amino Acids: Another class of protected amino acids using fluorenylmethyloxycarbonyl (Fmoc) groups, offering orthogonal protection strategies.
The uniqueness of this compound lies in its dual Boc protection, providing enhanced stability and versatility in synthetic applications.
Propriétés
Formule moléculaire |
C20H30N2O8 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H30N2O8/c1-18(2,3)28-15(25)21-11-10-12(14(23)24)13(21)22(16(26)29-19(4,5)6)17(27)30-20(7,8)9/h10-11H,1-9H3,(H,23,24) |
Clé InChI |
UMVOYVMFFJYWJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC(=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)


![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)

![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)






